molecular formula C15H16O2 B14136988 Methane, bis(p-methoxyphenyl)- CAS No. 51095-48-8

Methane, bis(p-methoxyphenyl)-

Katalognummer: B14136988
CAS-Nummer: 51095-48-8
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: MMTMYZRSBUVGOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-methoxyphenyl)methane is an organic compound characterized by the presence of two 3-methoxyphenyl groups attached to a central methane carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)methane typically involves the reaction of 3-methoxybenzyl chloride with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Bis(3-methoxyphenyl)methane can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(3-methoxyphenyl)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups on the phenyl rings direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(3-methoxyphenyl)methane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Bis(3-methoxyphenyl)methane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    Bis(4-methoxyphenyl)methane: Similar structure but with methoxy groups at the para position.

    Bis(2-methoxyphenyl)methane: Methoxy groups at the ortho position.

    Bis(3,4-dimethoxyphenyl)methane: Contains additional methoxy groups on the phenyl rings.

Uniqueness: Bis(3-methoxyphenyl)methane is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The meta position of the methoxy groups can lead to different electronic and steric effects compared to the ortho and para isomers, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

51095-48-8

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

1-methoxy-3-[(3-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3

InChI-Schlüssel

MMTMYZRSBUVGOG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.